molecular formula C23H24F2N2O3 B5035014 3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide

3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide

Numéro de catalogue B5035014
Poids moléculaire: 414.4 g/mol
Clé InChI: ZPLLQHPBNMRSOO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential as a drug candidate. The compound is also known as TAK-659 and has been studied for its biochemical and physiological effects.

Mécanisme D'action

3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide inhibits the activity of BTK by binding to the active site of the enzyme. BTK is a crucial component of B-cell signaling, and its inhibition leads to the suppression of B-cell activation, proliferation, and survival. This, in turn, leads to the suppression of the immune response and the inhibition of the growth of B-cell malignancies.
Biochemical and Physiological Effects:
3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide has been shown to have significant biochemical and physiological effects. The compound has been shown to inhibit the phosphorylation of downstream signaling molecules such as AKT, ERK, and NF-κB. This inhibition leads to the suppression of B-cell activation, proliferation, and survival. The compound has also been shown to induce apoptosis in B-cell malignancies.

Avantages Et Limitations Des Expériences En Laboratoire

3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide has several advantages for lab experiments. The compound is highly selective for BTK and has been shown to have minimal off-target effects. The compound is also stable and can be easily synthesized in large quantities. However, the compound has some limitations, such as its poor solubility in aqueous solutions, which can make it challenging to use in some experiments.

Orientations Futures

There are several future directions for the study of 3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide. One potential direction is the study of the compound in combination with other drugs for the treatment of B-cell malignancies and autoimmune diseases. Another potential direction is the study of the compound in animal models to evaluate its efficacy and safety. Additionally, the study of the compound in other diseases such as inflammatory diseases could also be explored. Finally, the development of more soluble analogs of the compound could also be investigated to overcome its limitations.
Conclusion:
In conclusion, 3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide is a synthetic compound that has significant potential as a drug candidate. The compound has been studied for its potential in the treatment of various diseases such as cancer, autoimmune diseases, and inflammatory diseases. The compound inhibits the activity of BTK and has been shown to have significant biochemical and physiological effects. The compound has several advantages for lab experiments, such as its selectivity for BTK and stability, but also has some limitations, such as its poor solubility. There are several future directions for the study of the compound, such as its study in combination with other drugs, animal models, and the development of more soluble analogs.

Méthodes De Synthèse

The synthesis of 3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide involves several steps. The starting material is 2,4-difluorobenzylamine, which is reacted with 4-chloro-3-nitrobenzoic acid to obtain 3-nitro-4-(2,4-difluorobenzylamino)benzoic acid. This intermediate is then reduced with iron powder and acetic acid to obtain 4-(2,4-difluorobenzylamino)-3-aminobenzoic acid. The final step involves the reaction of this intermediate with 1-(cyclopropylcarbonyl)piperidine and phosphoryl chloride to obtain 3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide.

Applications De Recherche Scientifique

3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide has been studied for its potential as a drug candidate in various diseases such as cancer, autoimmune diseases, and inflammatory diseases. The compound has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell signaling. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies and autoimmune diseases.

Propriétés

IUPAC Name

3-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[(2,4-difluorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F2N2O3/c24-18-7-6-17(21(25)13-18)14-26-22(28)16-2-1-3-20(12-16)30-19-8-10-27(11-9-19)23(29)15-4-5-15/h1-3,6-7,12-13,15,19H,4-5,8-11,14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLLQHPBNMRSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)OC3=CC=CC(=C3)C(=O)NCC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.